molecular formula C12H5N7O12 B14687053 N-(Pentanitrophenyl)-N-phenylnitramide

N-(Pentanitrophenyl)-N-phenylnitramide

Cat. No.: B14687053
M. Wt: 439.21 g/mol
InChI Key: FBKMMHXBVSAMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pentanitrophenyl)-N-phenylnitramide is a complex organic compound characterized by the presence of multiple nitro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentanitrophenyl)-N-phenylnitramide typically involves the nitration of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to achieve the desired level of nitration.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as nitroaniline. The nitration reactions are carried out in large-scale reactors with precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pentanitrophenyl)-N-phenylnitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Diamines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(Pentanitrophenyl)-N-phenylnitramide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a component in explosives and propellants.

Mechanism of Action

The mechanism of action of N-(Pentanitrophenyl)-N-phenylnitramide involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which can result in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: A simpler nitro compound with fewer nitro groups.

    Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring.

    Dinitrophenol: A compound with two nitro groups, used in various industrial applications.

Uniqueness

N-(Pentanitrophenyl)-N-phenylnitramide is unique due to the presence of five nitro groups, which impart distinct chemical properties and reactivity. This high degree of nitration makes it a valuable compound for specific applications where strong oxidizing or explosive properties are required.

Properties

Molecular Formula

C12H5N7O12

Molecular Weight

439.21 g/mol

IUPAC Name

N-(2,3,4,5,6-pentanitrophenyl)-N-phenylnitramide

InChI

InChI=1S/C12H5N7O12/c20-14(21)8-7(13(19(30)31)6-4-2-1-3-5-6)9(15(22)23)11(17(26)27)12(18(28)29)10(8)16(24)25/h1-5H

InChI Key

FBKMMHXBVSAMPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.